1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a cyclopropylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene can be achieved through several methods. One common approach involves the bromination of 3-(cyclopropylmethyl)-5-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can remove the bromine atom or reduce other substituents on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaOH may yield 3-(cyclopropylmethyl)-5-methylphenol, while oxidation with KMnO4 could produce 3-(cyclopropylmethyl)-5-methylbenzoic acid.
Scientific Research Applications
1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropylmethyl group may influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(cyclopropylmethyl)benzene: Lacks the methyl group at the 5-position.
1-Bromo-5-methylbenzene: Lacks the cyclopropylmethyl group.
3-(Cyclopropylmethyl)-5-methylbenzene: Lacks the bromine atom.
Uniqueness
1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-4-10(6-9-2-3-9)7-11(12)5-8/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNRBJOIQLQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.